molecular formula C15H15NOS B11976212 Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester CAS No. 66738-30-5

Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester

Cat. No.: B11976212
CAS No.: 66738-30-5
M. Wt: 257.4 g/mol
InChI Key: UDTZHRVHSYEPEG-UHFFFAOYSA-N
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Description

Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester is an organic compound with the molecular formula C15H15NOS and a molecular weight of 257.357 g/mol . This compound is known for its unique structural properties, which include a thiocarbamic acid ester linked to a biphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester typically involves the reaction of dimethyl-thiocarbamic acid with biphenyl-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar esterification processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active thiocarbamic acid, which can then interact with various enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-thiocarbamic acid O-biphenyl-3-YL ester is unique due to its specific biphenyl-3-YL ester configuration, which imparts distinct chemical and biological properties compared to its isomers and other related compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

66738-30-5

Molecular Formula

C15H15NOS

Molecular Weight

257.4 g/mol

IUPAC Name

O-(3-phenylphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C15H15NOS/c1-16(2)15(18)17-14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-11H,1-2H3

InChI Key

UDTZHRVHSYEPEG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=S)OC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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